

CEP120 Protein Interactions in the Centrosome: A Technical Guide

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Compound of Interest

Compound Name: *CEP120 Human Pre-designed
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Introduction

Centrosomal Protein 120 (CEP120) is a critical regulator of centrosome and cilium biology. Localized primarily to the daughter centriole, CEP120 plays a pivotal role in centriole duplication, elongation, and maturation into a basal body competent for ciliogenesis.[1][2][3][4] Dysregulation of CEP120 function is linked to a spectrum of human ciliopathies, including Joubert syndrome and Jeune asphyxiating thoracic dystrophy, highlighting its importance in development and disease.[5][6] This technical guide provides an in-depth overview of the known protein-protein interactions of CEP120 within the centrosome, the experimental methodologies used to elucidate these interactions, and the functional consequences for centriole biology.

Core Functions and Localization

CEP120 is a multifaceted protein that contributes to several key processes at the centrosome:

- **Centriole Duplication and Elongation:** CEP120 is essential for the proper assembly and elongation of new (pro)centrioles.^{[2][7]} Its depletion leads to the formation of abnormally short centrioles, while its overexpression can induce excessive centriole elongation.^{[2][8]}
- **Ciliogenesis:** By promoting the maturation of the daughter centriole into a basal body, CEP120 is indispensable for the formation of primary cilia.^{[1][9]} Loss of CEP120 function impairs the recruitment of proteins necessary for the assembly of distal and subdistal appendages, which are crucial for cilium formation.^{[1][9]}
- **Inhibition of Untimely Daughter Centriole Maturation:** In quiescent cells, CEP120 plays an inhibitory role, preventing the premature accumulation of pericentriolar material (PCM) on the daughter centriole.^{[10][11]} This function is crucial for maintaining centrosome homeostasis.

CEP120 exhibits a dynamic localization pattern. It is preferentially enriched on the daughter centriole in cycling cells and becomes enriched on newly forming procentrioles during S-phase.^{[2][3]}

Key Protein Interactions of CEP120

CEP120 functions as a scaffold, interacting with a cohort of other centrosomal proteins to orchestrate centriole biogenesis. The primary known interactors are detailed below.

Data Presentation: CEP120 Protein Interactions

Interacting Partner	Method of Identification	Functional Role of Interaction	Quantitative Data
CPAP (Centrosomal P4.1-associated protein)	Co-immunoprecipitation, GST pull-down	Together with CPAP, CEP120 positively regulates centriole elongation.[7][8][12] Depletion of either protein inhibits the centriole elongation induced by the other.[8]	No specific binding affinities (Kd) have been reported in the reviewed literature. The interaction is described as direct.[7]
SPICE1 (Spindle and centriole-associated protein 1)	Co-immunoprecipitation, Mass Spectrometry	CEP120 and SPICE1 cooperate with CPAP to control centriole length.[2][13] Depletion of any of these three proteins results in short procentrioles.[2]	No specific binding affinities (Kd) have been reported. The association is part of a larger functional complex.[2]
C2CD3 (C2 domain containing 3)	Co-immunoprecipitation, GST pull-down	CEP120 is required for the recruitment of C2CD3 to the distal ends of centrioles, a step crucial for centriole appendage assembly and subsequent ciliogenesis.[1][9] A disease-associated mutant of CEP120 (I975S) shows reduced affinity for C2CD3.[1][9]	No specific binding affinities (Kd) have been reported for the wild-type interaction. The interaction is described as direct.[9]
Talpid3 (KIAA0586)	Co-immunoprecipitation,	CEP120 interacts with Talpid3 and is	No specific binding affinities (Kd) have

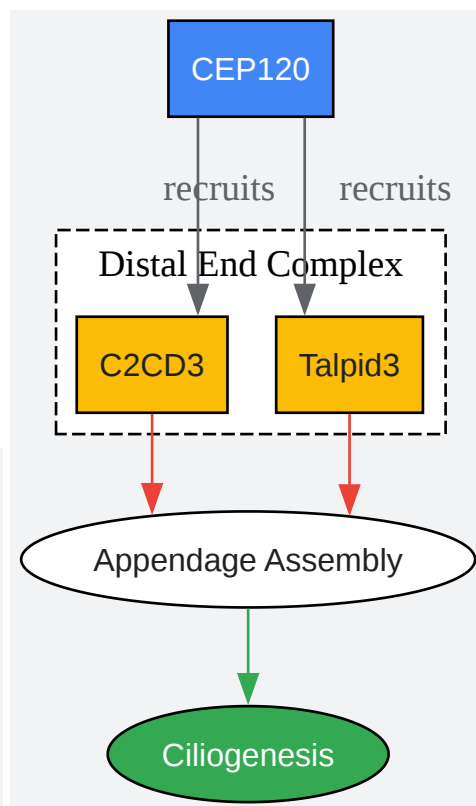
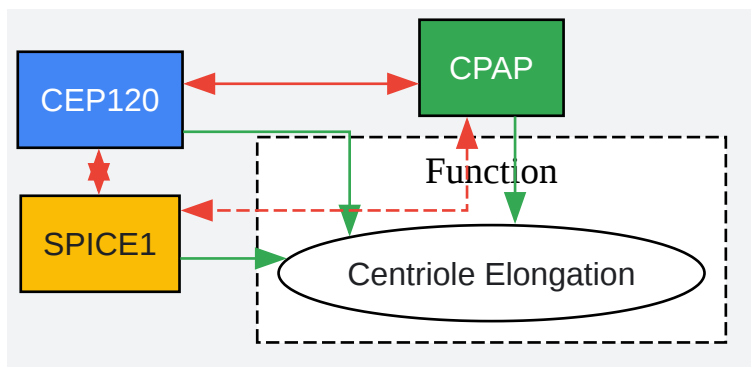
	GST pull-down	necessary for its recruitment to the distal ends of centrioles, which is essential for the assembly of centriole appendages and ciliogenesis.[1][9][14]	been reported. The interaction is described as direct.[9]
TACCs (Transforming acidic coiled-coil proteins), specifically TACC3	Yeast two-hybrid, Co-immunoprecipitation	CEP120 interacts with TACCs and is important for the recruitment of TACC3 to the centrosome. This interaction is implicated in regulating interkinetic nuclear migration in neural progenitors.[2][15]	No specific binding affinities (Kd) have been reported.

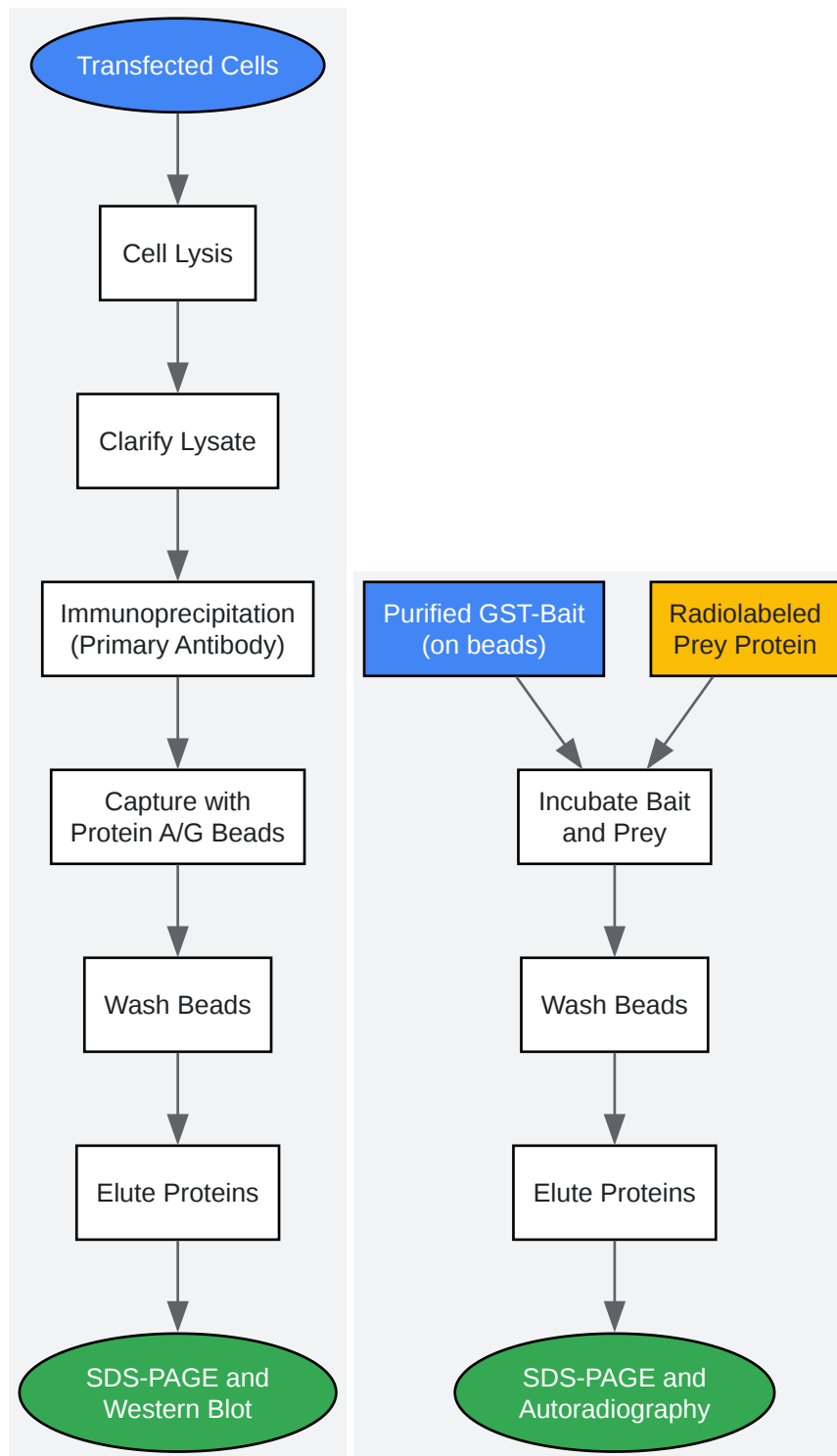
Signaling Pathways and Molecular Complexes

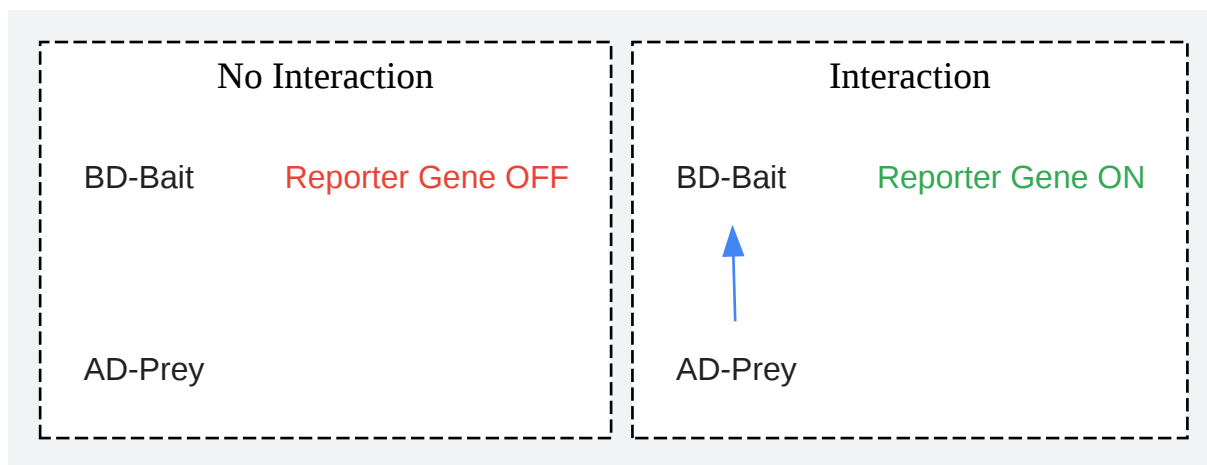
CEP120 is a central component of the machinery that governs centriole elongation and the subsequent steps leading to ciliogenesis. Its interactions form a crucial regulatory node.

Centriole Elongation Pathway

CEP120, in concert with CPAP and SPICE1, forms a functional module that promotes the elongation of the centriolar microtubules. This process is essential for achieving the correct centriole length. Overexpression of either CEP120 or CPAP leads to excessively long centrioles, and this effect is dependent on the presence of the other components of this module, indicating a cooperative mechanism.[2][7]







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